4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl 4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl
Brand Name: Vulcanchem
CAS No.: 881376-41-6
VCID: VC17959144
InChI: InChI=1S/C18H24N2O4/c1-3-13-9-12(11-21)10-14(4-2)15(13)16-17(22)19-5-7-24-8-6-20(19)18(16)23/h9-10,16,21H,3-8,11H2,1-2H3
SMILES:
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl

CAS No.: 881376-41-6

Cat. No.: VC17959144

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl - 881376-41-6

Specification

CAS No. 881376-41-6
Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name 8-[2,6-diethyl-4-(hydroxymethyl)phenyl]-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione
Standard InChI InChI=1S/C18H24N2O4/c1-3-13-9-12(11-21)10-14(4-2)15(13)16-17(22)19-5-7-24-8-6-20(19)18(16)23/h9-10,16,21H,3-8,11H2,1-2H3
Standard InChI Key VRDNISIPMVBPNW-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl is characterized by its distinct molecular architecture. The SMILES notation CCc1cc(CO)cc(CC)c1C2C(=O)N3CCOCCN3C2=O\text{CCc1cc(CO)cc(CC)c1C2C(=O)N3CCOCCN3C2=O} delineates its branched alkyl chains and heterocyclic components, while the InChI identifier InChI=1S/C18H24N2O4/c1-3-13-9-12(11-21)10-14(4-2)15(13)16-17(22)19-5-7-24-8-6-20(19)18(16)23/h9-10,16,21H,3-8,11H2,1-2H3\text{InChI=1S/C18H24N2O4/c1-3-13-9-12(11-21)10-14(4-2)15(13)16-17(22)19-5-7-24-8-6-20(19)18(16)23/h9-10,16,21H,3-8,11H2,1-2H3} provides a detailed representation of its stereochemistry .

Table 1: Molecular and Physical Properties

PropertyValue
CAS No.881376-41-6
Molecular FormulaC18H24N2O4\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{4}
Molecular Weight332.4 g/mol
SMILESCCc1cc(CO)cc(CC)c1C2C(=O)N3CCOCCN3C2=O
Storage Conditions20°C

Stability and Reactivity

The compound exhibits notable stability under recommended storage conditions, with no documented decomposition pathways in standard laboratory environments. Its resistance to hydrolysis and photodegradation underscores its persistence in environmental matrices, necessitating stringent handling protocols .

Synthesis and Metabolic Pathways

Origin as a Pinoxaden Metabolite

4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl forms during the enzymatic breakdown of pinoxaden, a post-emergence herbicide used to control grassy weeds in cereal crops. The metabolic process involves hydroxylation and demethylation at specific positions on the parent molecule, resulting in this polar derivative .

Analytical Detection Methods

Recent studies employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this metabolite in soil and water samples, achieving detection limits as low as 0.1 µg/L. These methods are validated against EU Directive 2009/90/EC standards for pesticide residue analysis .

Applications in Agricultural Research

Environmental Monitoring

As a tracer for pinoxaden application, this metabolite aids in assessing herbicide runoff and groundwater contamination. Field studies demonstrate its half-life ranges from 30 to 90 days in aerobic soils, depending on organic matter content.

Table 2: Environmental Persistence Data

MatrixHalf-Life (Days)Detection Method
Agricultural Soil30-90LC-MS/MS
Surface Water45-120SPE-LC/UV
Groundwater>180Immunoassay

Regulatory Compliance

Environmental Impact Assessment

Regulatory Status

The compound falls below REACH registration thresholds (<1 tonne/year), exempting it from Annex XIV authorization requirements . Nevertheless, its inclusion in the EU Watch List (Decision 2018/840) mandates continued monitoring in surface waters .

Recent Advances and Research Frontiers

Degradation Mechanisms

Photocatalytic oxidation using TiO₂ nanoparticles demonstrates 85% degradation efficiency within 6 hours under UV irradiation (λ=365 nm), offering potential for remediation of contaminated sites. The reaction follows pseudo-first-order kinetics with a rate constant k=0.25h1k = 0.25 \, \text{h}^{-1}.

Analytical Method Development

A 2024 interlaboratory study validated a novel QuEChERS-based extraction method achieving 92-105% recovery rates from wheat matrices, significantly improving upon the traditional EN 15662:2018 protocol .

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